tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the thiadiazole moiety. The tert-butyl group is often introduced as a protecting group to facilitate the synthesis.
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Thiadiazole Moiety: The thiadiazole ring is introduced through a cyclization reaction involving a hydrazine derivative and a carbon disulfide derivative.
Protection with Tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate: Lacks the thiadiazole moiety, making it less versatile in certain applications.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate:
Uniqueness
Tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate is unique due to the presence of the thiadiazole moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
2411286-42-3 |
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Molecular Formula |
C13H22N4O2S |
Molecular Weight |
298.4 |
Purity |
95 |
Origin of Product |
United States |
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